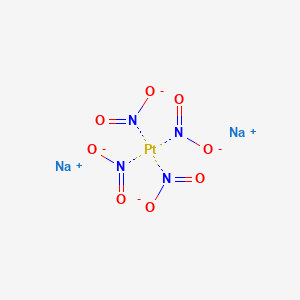
Disodium tetrakis(nitrito-N)platinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium tetrakis(nitrito-N)platinate is an inorganic compound that typically appears as orange-yellow crystals. It is primarily used in the preparation of other platinum complexes and serves as a catalyst and reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium tetrakis(nitrito-N)platinate can be synthesized through the reaction of sodium nitrite with a platinum precursor under controlled conditions. The reaction typically involves the following steps:
- Dissolving a platinum salt, such as platinum(IV) chloride, in water.
- Adding sodium nitrite to the solution.
- Adjusting the pH to a slightly acidic range to facilitate the formation of the desired complex.
- Isolating the product by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium tetrakis(nitrito-N)platinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form lower oxidation state platinum complexes.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other ligands like ammonia, chloride, or phosphines.
Major Products: The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments .
Scientific Research Applications
Disodium tetrakis(nitrito-N)platinate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer therapies.
Mechanism of Action
The mechanism by which disodium tetrakis(nitrito-N)platinate exerts its effects involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, leading to the formation of different platinum complexes. These complexes can interact with biological molecules, such as DNA and proteins, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the platinum complex formed .
Comparison with Similar Compounds
Amminebromidochloridonitrito-N-platinate(II): This compound has a similar coordination environment but includes different ligands.
Dichloridobis(ethane-1,2-diamine)platinum(IV) nitrate: Another platinum complex with different ligands and oxidation states.
Iron(III) hexacyanidoferrate(II): A coordination compound with a different metal center but similar coordination chemistry.
Uniqueness: Disodium tetrakis(nitrito-N)platinate is unique due to its specific ligand environment and the ability to form various platinum complexes through ligand exchange reactions.
Properties
CAS No. |
17031-24-2 |
|---|---|
Molecular Formula |
N4Na2O8Pt-2 |
Molecular Weight |
425.09 g/mol |
IUPAC Name |
disodium;platinum;tetranitrite |
InChI |
InChI=1S/4HNO2.2Na.Pt/c4*2-1-3;;;/h4*(H,2,3);;;/q;;;;2*+1;/p-4 |
InChI Key |
KVYUUUPIVIGIDE-UHFFFAOYSA-J |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)

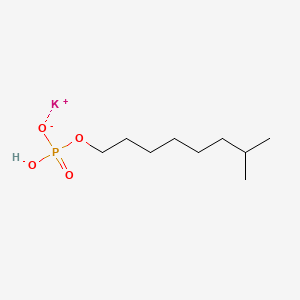

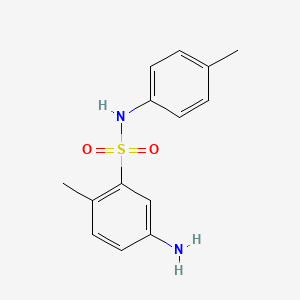
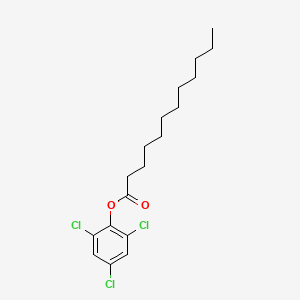
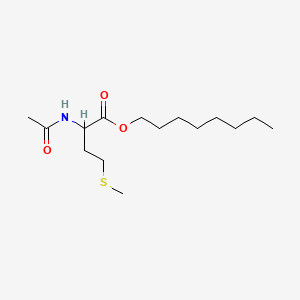

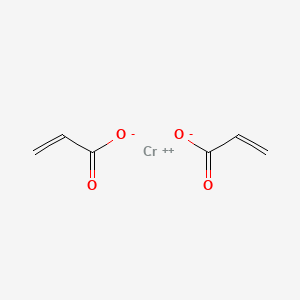
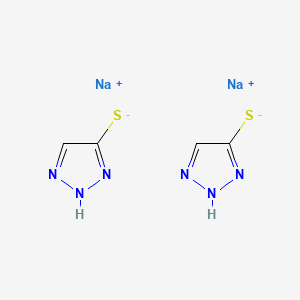
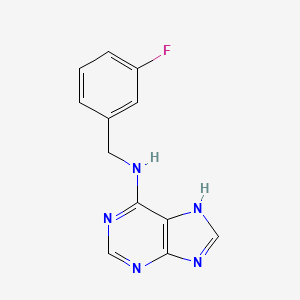
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

